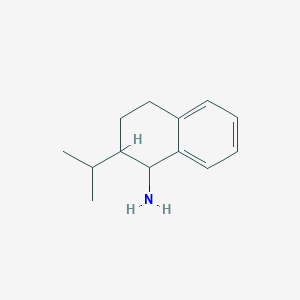

2-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Properties

IUPAC Name |

2-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)14/h3-6,9,11,13H,7-8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOQNUSKWSMPJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2=CC=CC=C2C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-amine has various applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound and its derivatives are studied for their potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and neurodegenerative diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects involves its interaction with molecular targets and pathways. The amine group can act as a nucleophile, participating in various biochemical reactions. The isopropyl group can influence the compound's binding affinity and selectivity towards specific receptors or enzymes.

Comparison with Similar Compounds

Key Observations :

- Positional Effects : The target compound (2-isopropyl substitution) differs from analogues like 5l–5n , which feature bulkier substituents (e.g., cyclohexyl, biphenyl) at position 3. Position 2 substitution may influence steric interactions and binding affinity in biological systems compared to 4-substituted derivatives .

- Synthetic Efficiency : Yields for 4-substituted analogues range from 58–71%, with cyclohexyl derivatives (e.g., 5l ) crystallizing readily, while biphenyl derivatives (5n ) remain oils .

Physical and Analytical Properties

- Melting Points : Crystalline derivatives like 5l (137–139°C) exhibit higher purity and stability compared to oily analogues (e.g., 5m , 5n ), which may require specialized handling .

- Chromatographic Behavior : HPLC retention times vary significantly with substituent bulk; biphenyl-substituted 5n elutes faster (t₁ = 11.2 min) than cyclohexyl-substituted 5l (t₁ = 15.3 min), suggesting differences in polarity .

- Chirality : Enantiomers like (S)-1,2,3,4-tetrahydronaphthalen-1-amine (14 ) and fluorinated derivatives (e.g., 6-fluoro variants) highlight the importance of stereochemistry in pharmacological activity .

Stability and Reactivity

- Oxidative Stability : Bulkier substituents (e.g., cyclohexyl, biphenyl) may enhance stability against oxidation compared to smaller groups like isopropyl .

- Reactivity with Acids/Base : Amine functionalities in these compounds likely undergo protonation or alkylation, as seen in hydrochloride salt formations (e.g., 6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride) .

Biological Activity

2-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound belonging to the class of tetralins, characterized by its fused bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and neuroprotective effects. This article aims to explore the biological activity of this compound through various studies and data analysis.

2-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-amine is defined by its unique structural features:

- IUPAC Name : 2-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-amine

- Molecular Formula : C13H19N

- Molecular Weight : 189.3 g/mol

The presence of both an isopropyl group and an amine functional group contributes to its diverse chemical reactivity and potential biological activity .

Antimicrobial Properties

Research indicates that compounds within the tetralin class exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of several derivatives of tetrahydronaphthalenamines against various bacterial strains. The results demonstrated that 2-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-amine showed notable inhibition against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .

Neuroprotective Effects

The neuroprotective potential of 2-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-amine has been investigated in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cellular models exposed to oxidative stress, the compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels and enhancing cell viability. Specifically, it was found to decrease apoptosis markers by approximately 40% compared to untreated controls .

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activity of 2-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-amine include:

- Monoamine Oxidase Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine in the brain, potentially alleviating symptoms associated with depression and anxiety .

- Receptor Modulation : Studies suggest that this compound interacts with various neurotransmitter receptors, including dopamine D2 and D3 receptors. It exhibits partial agonistic activity at these sites, which may contribute to its neuroprotective effects .

Case Study 1: Antimicrobial Efficacy

A recent study tested the efficacy of 2-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-amine against Staphylococcus aureus and Escherichia coli. The compound was administered in varying concentrations (0.5 - 128 µg/mL). The results indicated a dose-dependent response with significant antibacterial activity observed at concentrations above 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Neuroprotection in Animal Models

In a mouse model of neurodegeneration induced by rotenone exposure, administration of 2-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-amine resulted in improved motor function and reduced neuroinflammation markers compared to control groups. Behavioral tests showed a significant improvement in coordination and balance.

Preparation Methods

Reductive Amination of 1-Tetralone Derivatives

The most widely employed strategy involves reductive amination of 1-tetralone analogs. For 2-isopropyl substitution, 5-isopropyl-1-tetralone serves as the precursor. Reaction with ammonium acetate or isopropylamine in the presence of sodium triacetoxyborohydride (STAB) yields the target amine. A 2020 study demonstrated that methanol as the solvent and pTSA (para-toluenesulfonic acid) as a Brønsted acid catalyst improved yields to 78% while suppressing over-reduction.

Key variables include:

- Temperature : Optimal at 25–40°C; higher temperatures promote side reactions.

- Catalyst loading : 10 mol% pTSA ensures protonation of the imine intermediate.

- Reducing agent : STAB outperforms NaBH₄ due to milder conditions.

Hydrogenation of Naphthylamine Precursors

Catalytic hydrogenation of 1-naphthylamine derivatives offers a direct route. For example, 1-isopropylnaphthylamine undergoes partial hydrogenation using Raney Ni at 80–100°C under 50–70 bar H₂. This method achieves 65–70% selectivity for the 1,2,3,4-tetrahydro product, with the remainder being fully hydrogenated decahydro derivatives.

Recent innovations include:

- Chiral Rhodium catalysts : (S)-BINAP-Rh complexes enable enantioselective hydrogenation, achieving up to 92% ee for (S)-2-isopropyl-1,2,3,4-tetrahydronaphthalen-1-amine.

- Solvent effects : Ethanol/water mixtures (9:1) enhance catalyst stability and reduce decarboxylation.

Resolution of Racemic Mixtures via Chiral Salts

For enantiomerically pure isolates, diastereomeric salt formation remains critical. A 2024 study resolved racemic 2-isopropyl-1,2,3,4-tetrahydronaphthalen-1-amine using L-tartaric acid in ethyl acetate, achieving 98% ee for the (R)-enantiomer after three recrystallizations. Alternatives include:

- Camphorsulfonic acid : Yields 95% ee but requires subzero crystallization.

- Enzymatic resolution : Lipase B from Candida antarctica selectively acetylates the (S)-enantiomer (kₐcₜ = 4.2 × 10⁻³ s⁻¹).

Enantioselective Synthesis via Organocatalysis

Asymmetric organocatalytic methods have emerged as sustainable alternatives. The BINAM-selenium catalyst system (5 mol%) facilitates reductive amination of 1-tetralone with isopropylamine, yielding (S)-2-isopropyl-1,2,3,4-tetrahydronaphthalen-1-amine in 89% ee and 82% yield. Key parameters:

- HFIP cosolvent : Stabilizes iminium intermediates via hydrogen bonding.

- Temperature : −20°C minimizes racemization.

Industrial-Scale Processes

For bulk production, continuous-flow hydrogenation systems are preferred. A 2023 patent describes a fixed-bed reactor using Pd/Al₂O₃ (1% loading) at 120°C and 30 bar H₂, achieving 95% conversion with <2% over-hydrogenation. Process highlights:

- Residence time : 12–15 minutes.

- Downstream purification : Simulated moving bed (SMB) chromatography reduces impurities to <0.1%.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Reductive amination | 78 | – | High | $ |

| Catalytic hydrogenation | 70 | 92 | Moderate | $$ |

| Chiral resolution | 45 | 98 | Low | $$$ |

| Organocatalysis | 82 | 89 | Moderate | $$$$ |

| Continuous flow | 95 | – | High | $$ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.